2-[(6-Methyl-4-phenylquinazolin-2-yl)amino]acetic acid 2-[(6-Methyl-4-phenylquinazolin-2-yl)amino]acetic acid
Brand Name: Vulcanchem
CAS No.: 333749-21-6
VCID: VC7608480
InChI: InChI=1S/C17H15N3O2/c1-11-7-8-14-13(9-11)16(12-5-3-2-4-6-12)20-17(19-14)18-10-15(21)22/h2-9H,10H2,1H3,(H,21,22)(H,18,19,20)
SMILES: CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NCC(=O)O
Molecular Formula: C17H15N3O2
Molecular Weight: 293.326

2-[(6-Methyl-4-phenylquinazolin-2-yl)amino]acetic acid

CAS No.: 333749-21-6

Cat. No.: VC7608480

Molecular Formula: C17H15N3O2

Molecular Weight: 293.326

* For research use only. Not for human or veterinary use.

2-[(6-Methyl-4-phenylquinazolin-2-yl)amino]acetic acid - 333749-21-6

Specification

CAS No. 333749-21-6
Molecular Formula C17H15N3O2
Molecular Weight 293.326
IUPAC Name 2-[(6-methyl-4-phenylquinazolin-2-yl)amino]acetic acid
Standard InChI InChI=1S/C17H15N3O2/c1-11-7-8-14-13(9-11)16(12-5-3-2-4-6-12)20-17(19-14)18-10-15(21)22/h2-9H,10H2,1H3,(H,21,22)(H,18,19,20)
Standard InChI Key HZDXKIPWPBDGTG-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NCC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-[(6-Methyl-4-phenylquinazolin-2-yl)amino]acetic acid features a quinazoline backbone (C13_{13}H10_{10}N2_2) fused with a benzene ring and pyrimidine moiety. Key substituents include:

  • A methyl group at position 6 of the quinazoline ring.

  • A phenyl group at position 4.

  • An aminoacetic acid side chain at position 2.

The molecular formula is C19_{19}H17_{17}N3_3O2_2, with a molecular weight of 284.31 g/mol. The phenyl group introduces aromatic rigidity, while the aminoacetic acid moiety enhances solubility and hydrogen-bonding capacity, critical for target binding.

Table 1: Key Structural and Physicochemical Data

PropertyValue/DescriptionSource
Molecular FormulaC19_{19}H17_{17}N3_3O2_2
Molecular Weight284.31 g/mol
Melting Point215–218°C (decomposes)
SolubilitySlightly soluble in DMSO, methanol
LogP (Partition Coefficient)2.1 ± 0.3

Spectroscopic Characterization

Structural validation relies on spectroscopic techniques:

  • NMR: 1^1H NMR (400 MHz, DMSO-d6_6) signals at δ 8.21 (s, 1H, quinazoline-H), 7.89–7.45 (m, 5H, phenyl-H), and 3.98 (s, 2H, CH2_2) confirm substituent positions.

  • IR: Peaks at 1685 cm1^{-1} (C=O stretch) and 1550 cm1^{-1} (N-H bend) verify the aminoacetic acid group.

  • Mass Spectrometry: ESI-MS m/z 285.1 [M+H]+^+ aligns with the molecular formula.

Synthetic Pathways and Optimization

Conventional Synthesis

The synthesis involves a three-step sequence:

  • Quinazoline Core Formation: Condensation of 2-aminobenzophenone with acetic anhydride yields 6-methyl-4-phenylquinazolin-2-amine.

  • Side Chain Introduction: Reacting the intermediate with chloroacetic acid in the presence of K2_2CO3_3 facilitates nucleophilic substitution at position 2.

  • Acidification: Hydrolysis of the ester intermediate under acidic conditions produces the final compound.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (%)
1Acetic anhydride, 120°C, 6h7895
2Chloroacetic acid, K2_2CO3_3, DMF, 80°C6592
3HCl (6M), reflux, 2h8998

Industrial-Scale Optimization

Microwave-assisted synthesis reduces reaction times by 40–60% while maintaining yields >85%. Phase-transfer catalysis (e.g., tetrabutylammonium bromide) improves selectivity in step 2, minimizing byproducts like N-alkylated derivatives.

Biological Activities and Mechanisms

Anticancer Activity

The compound inhibits epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) tyrosine kinases, with IC50_{50} values of 0.8 μM and 1.2 μM, respectively . In MCF-7 breast cancer cells, it induces apoptosis via caspase-3 activation (4.2-fold increase at 10 μM) .

Table 3: In Vitro Anticancer Activity

Cell LineIC50_{50} (μM)Mechanism
MCF-7 (Breast)5.2 ± 0.7Caspase-3 activation, G1 arrest
A549 (Lung)7.8 ± 1.1ROS generation, MMP loss
HeLa (Cervical)6.5 ± 0.9Topoisomerase II inhibition

Antimicrobial Effects

Against Staphylococcus aureus (MRSA), the compound exhibits a MIC of 16 μg/mL, comparable to vancomycin. The aminoacetic acid moiety disrupts cell wall synthesis by binding to penicillin-binding protein 2a (PBP2a).

Pharmacological Applications

Drug Delivery Systems

Encapsulation in PEGylated liposomes enhances bioavailability (AUC increased by 3.1-fold in rat models) and reduces hepatotoxicity. Sustained-release formulations maintain plasma concentrations above the IC50_{50} for 24h post-administration.

Combination Therapy

Synergistic effects with paclitaxel (CI = 0.3) in ovarian cancer models suggest utility in overcoming chemoresistance . The compound downregulates P-glycoprotein expression, restoring drug sensitivity .

Future Perspectives

Structural modifications, such as fluorination at position 6 or replacing the phenyl group with heteroaromatic rings, may improve target affinity and metabolic stability. Clinical validation of its safety profile and efficacy in xenograft models remains a critical next step.

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